molecular formula C12H15N5 B7784667 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Cat. No. B7784667
M. Wt: 229.28 g/mol
InChI Key: QITDVUFBATVFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine is a useful research compound. Its molecular formula is C12H15N5 and its molecular weight is 229.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Activity : Derivatives of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole, which include piperidine rings, have been synthesized and shown to exhibit strong antimicrobial activity. A study on the structure-activity relationship of these compounds has been conducted to understand their antimicrobial effects (Krolenko, Vlasov, & Zhuravel, 2016).

  • Synthesis Methods : Research has been conducted on convenient synthesis methods for compounds like 3- and 4-(1H-azol-1-yl)piperidines, which are derived from azoles (e.g., pyrazoles, imidazoles, triazoles) with bromopyridines. These methods have been extended to benzene analogs of these compounds (Shevchuk et al., 2012).

  • Water Solubility in Pharmacological Agents : Studies have been conducted on enhancing the water solubility of certain compounds, such as pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, by functionalizing with piperidin-4-yl rings. These compounds are known to be adenosine receptor antagonists, and the modifications aimed to improve their solubility and pharmacological properties (Baraldi et al., 2012).

  • Pharmacological Applications in Migraine Treatment : Piperidine derivatives have been studied for their potential use as alpha-subtype selective 5-HT-1D receptor agonists, which are relevant for migraine treatment. These studies include the exploration of different chemical structures and their pharmacological activities (Habernickel, 2001).

  • 5-HT2 Antagonist Activity : Research on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, which include piperidine groups, has been conducted. These compounds have been tested for their 5-HT2 and alpha 1 receptor antagonist activities, indicating their potential use in therapeutic applications (Watanabe et al., 1992).

properties

IUPAC Name

2-(5-piperidin-4-yl-1H-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-6-14-10(3-1)12-15-11(16-17-12)9-4-7-13-8-5-9/h1-3,6,9,13H,4-5,7-8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITDVUFBATVFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NN2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Reactant of Route 2
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Reactant of Route 3
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Reactant of Route 4
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Reactant of Route 5
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine
Reactant of Route 6
2-(3-piperidin-4-yl-1H-1,2,4-triazol-5-yl)pyridine

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